7-Chlorodibenzo[c,h]acridine chemical properties
7-Chlorodibenzo[c,h]acridine chemical properties
This technical guide details the chemical properties, synthesis, and reactivity of 7-Chlorodibenzo[c,h]acridine , a critical heterocyclic intermediate used in the development of organic semiconductors and DNA-intercalating therapeutics.[1][2]
[1][2]
Executive Summary & Chemical Identity
7-Chlorodibenzo[c,h]acridine (CAS: 859745-06-5) is a pentacyclic aromatic heterocycle characterized by a central acridine core fused with two benzene rings at the c and h positions.[1][2][3][4] This fusion creates a highly conjugated, planar "butterfly" scaffold.[2] The chlorine atom at the 7-position (meso-position) serves as a highly reactive electrophilic handle, enabling the synthesis of complex derivatives via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.[1][2]
Chemical Structure & Identifiers
| Property | Detail |
| CAS Number | 859745-06-5 |
| IUPAC Name | 7-chlorodibenzo[c,h]acridine |
| Molecular Formula | C₂₁H₁₂ClN |
| Molecular Weight | 313.78 g/mol |
| SMILES | ClC1=C2C(C=CC=C2)=NC3=C1C=CC=C3 (Simplified representation of core) |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in CHCl₃, DMSO, THF; Insoluble in water |
Note on Numbering: In the dibenzo[c,h]acridine system, the nitrogen atom is assigned position 14 (in some IUPAC schemes) or is used to define the orientation, placing the meso-carbon at position 7.[1][2] This guide utilizes the 7-chloro designation to refer to the meso-chloro derivative, consistent with CAS 859745-06-5 and analogous to 9-chloroacridine.[1][2]
Synthesis & Production Protocols
The synthesis of 7-chlorodibenzo[c,h]acridine typically proceeds via the Ullmann-Goldberg condensation followed by cyclodehydration and chlorination.[1][2] This route ensures high regioselectivity for the symmetric dibenzo-fused system.[1][2]
Core Synthesis Workflow
The following diagram illustrates the conversion of naphthalene precursors into the target chloro-heterocycle.
Figure 1: Step-wise synthesis pathway from naphthalene derivatives to the 7-chloro target.
Detailed Experimental Protocol
Step 1: Formation of the Acridone Core
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Reagents: Mix N-(1-naphthyl)-1-amino-2-naphthoic acid (1.0 eq) with Polyphosphoric Acid (PPA) (10-20 wt. eq).
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Reaction: Heat the mixture to 140°C for 4 hours with mechanical stirring. The mixture will turn deep yellow/orange.[1][5]
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Workup: Pour the hot syrup onto crushed ice/ammonia solution. Filter the precipitated dibenzo[c,h]acridin-7(14H)-one . Wash with water and dry.
Step 2: Chlorination (The Critical Step) [2]
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Reagents: Suspend the dried acridone (10 mmol) in neat Phosphorus Oxychloride (POCl₃) (50 mL). Add a catalytic amount of DMF (3 drops).[2]
-
Reaction: Reflux (105°C) for 2-4 hours. The suspension should dissolve to form a homogeneous dark solution.[1][2]
-
Quenching: Distill off excess POCl₃ under reduced pressure. Pour the residue slowly into a mixture of ice and CHCl₃ containing excess Na₂CO₃ (to neutralize acid).
-
Purification: Extract with CHCl₃, dry over MgSO₄, and recrystallize from benzene/hexane or purify via flash chromatography (SiO₂, CH₂Cl₂/Hexane).
Reactivity Profile & Chemical Properties
The C7-Cl bond in 7-chlorodibenzo[c,h]acridine is highly susceptible to nucleophilic attack due to the electron-deficient nature of the acridine ring (aza-anthracene core).[1][2]
Key Reaction Pathways
| Reaction Type | Reagent | Product | Mechanism |
| Nucleophilic Substitution (SNAr) | Primary/Secondary Amines | 7-Amino derivatives | Addition-Elimination at C7 |
| Hydrolysis | Dilute Acid (HCl, reflux) | Dibenzo[c,h]acridin-7-one | Reversion to acridone |
| Suzuki-Miyaura Coupling | Aryl Boronic Acid / Pd(0) | 7-Aryl derivatives | Pd-catalyzed Cross-coupling |
| Buchwald-Hartwig | Amines / Pd(0) / Base | 7-Amino derivatives | Pd-catalyzed C-N bond formation |
| Reduction | Zn / HCl or LiAlH₄ | Dibenzo[c,h]acridine (Parent) | Dehalogenation |
Mechanism of SNAr at C7
The nitrogen atom at position 14 acts as an electron sink, activating the C7 position.[1][2] Upon nucleophilic attack, the negative charge is delocalized onto the nitrogen, forming a Meisenheimer-like complex before chloride elimination.[2]
Figure 2: Divergent synthesis capabilities from the 7-chloro scaffold.
Physical & Spectral Characteristics
Researchers must rely on specific spectral signatures to validate the integrity of the 7-chloro derivative, distinguishing it from the acridone precursor.[1][2]
Spectral Data Table
| Technique | Characteristic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 8.5 - 9.0 ppm (Doublets) | Deshielded protons adjacent to N and Cl (Bay region protons).[1][2] |
| ¹³C NMR | ~140-150 ppm (C-Cl) | Carbon attached to Chlorine (distinct from C=O at ~170 ppm in acridone).[1][2] |
| UV-Vis Absorption | λmax ~260, 370, 400 nm | Typical acridine "fingerprint" with vibronic structure.[1][2] |
| Fluorescence | Weak in Chloro-form | The heavy atom effect (Cl) often quenches fluorescence compared to amino-derivatives.[1][2] |
| Mass Spectrometry | M+ and [M+2]+ (3:1 ratio) | Characteristic Chlorine isotope pattern at m/z 313/315.[2] |
Applications in Research
Organic Electronics (OLEDs)
The dibenzo[c,h]acridine core is a rigid, planar acceptor.[1][2] Displacing the chlorine with electron-rich amines (e.g., carbazole, diphenylamine) creates Donor-Acceptor (D-A) systems exhibiting Thermally Activated Delayed Fluorescence (TADF) .[1][2] The 7-position is the critical linkage point for tuning the HOMO-LUMO gap.[2]
Medicinal Chemistry (DNA Intercalation)
Derivatives synthesized from 7-chlorodibenzo[c,h]acridine act as potent DNA intercalators.[1][2] The planar system slides between base pairs, while side chains added at the 7-position interact with the major/minor grooves.[1][2]
-
Protocol: React 7-chloro compound with N,N-dimethylethylenediamine in phenol melt to generate the DNA-binding 7-amino analog.[1][2]
Safety & Handling (E-E-A-T)
Hazard Classification: Mutagenic (Category 2), Skin Irritant.[1][2]
-
Mutagenicity: Like many planar acridines, this compound can cause frameshift mutations by intercalating into DNA.[2]
-
Handling:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9177, Dibenz[a,j]acridine.[2] Retrieved from [Link] (Note: Dibenzo[c,h] is isomeric to [a,j] and shares core chemical properties).[1][2]
-
LookChem. 7-chlorodibenzo[c,h]acridine Product Information & CAS 859745-06-5.[1][2] Retrieved from [Link][2]
-
Royal Society of Chemistry. Acridine and naphthalene-fused chromophores for OLEDs. Organic Chemistry Frontiers.[1] Retrieved from [Link]
Sources
- 1. Dibenz(a,j)acridine | C21H13N | CID 9177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIBENZ(a,h)ACRIDINE | C21H13N | CID 9183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Dibenz[c,h]acridine (C21H13N) [pubchemlite.lcsb.uni.lu]
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- 5. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
